LogP: 5-Cyano vs. 3-Cyano Isomers
The 5-cyano substitution pattern yields a significantly lower lipophilicity (LogP = 0.204) compared to the 3-cyano isomer (LogP = 1.27), as determined by computational prediction methods. This difference of over one LogP unit can markedly influence a compound's absorption, distribution, and overall drug-likeness profile .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.204 |
| Comparator Or Baseline | 3-cyano-N,N-dimethylpyridine-2-sulfonamide (LogP = 1.27) |
| Quantified Difference | ΔLogP ≈ -1.07 |
| Conditions | Predicted by computational models (ACD/Labs or similar) as reported on supplier datasheets. |
Why This Matters
A lower LogP value is generally associated with better aqueous solubility and lower non-specific binding, making the 5-cyano isomer a potentially more favorable lead-like fragment in early-stage drug discovery.
